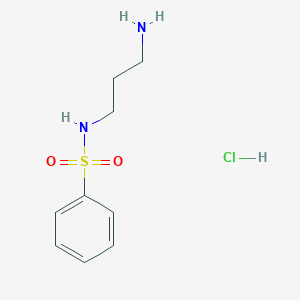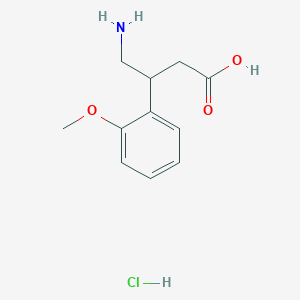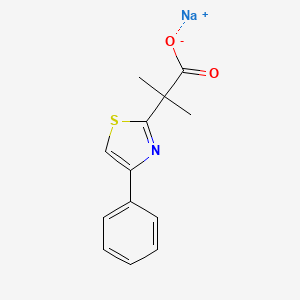
N-(3-Aminopropyl)benzenesulfonamid HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)benzenesulfonamid HCl typically involves the reaction of benzenesulfonyl chloride with 3-aminopropylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Aminopropyl)benzenesulfonamid HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
N-(3-Aminopropyl)benzenesulfonamid HCl finds applications in various scientific research fields, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds and as a building block for drug development.
Biochemistry: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Pharmaceutical Development: It serves as an intermediate in the production of active pharmaceutical ingredients (APIs).
Industrial Applications: The compound is used in the manufacture of specialty chemicals and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of N-(3-Aminopropyl)benzenesulfonamid HCl involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Benzenesulfonamide: A simpler analog with similar sulfonamide functionality.
N-(2-aminopropyl)benzenesulfonamide: A structural isomer with the amino group positioned differently.
N-(4-aminobutyl)benzenesulfonamide: A homolog with an extended alkyl chain.
Uniqueness: N-(3-Aminopropyl)benzenesulfonamid HCl is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its three-carbon linker between the amino group and the benzenesulfonamide moiety allows for specific interactions with molecular targets, making it a valuable compound in scientific research and pharmaceutical development.
Propiedades
IUPAC Name |
N-(3-aminopropyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKFQRXOJWIMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2-chloroacetyl)-6-fluorophenyl]acetamide](/img/structure/B8034993.png)

![(5E)-5-[(2,4-dinitrophenyl)hydrazinylidene]-3,4-dimethylhexanoic acid](/img/structure/B8034998.png)


![N-[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide;hydrochloride](/img/structure/B8035015.png)




![1-(3-Chlorophenyl)-3-[2-(methylamino)ethyl]imidazolidin-2-one;hydrochloride](/img/structure/B8035048.png)
![N-(4-aminophenyl)-9-hydroxy-2-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B8035060.png)


